molecular formula C14H11IO3 B2542039 4-[(4-Iodophenoxy)methyl]benzoic acid CAS No. 438531-38-5

4-[(4-Iodophenoxy)methyl]benzoic acid

Cat. No.: B2542039
CAS No.: 438531-38-5
M. Wt: 354.143
InChI Key: WTRXQLMREUPNNT-UHFFFAOYSA-N
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Scientific Research Applications

4-[(4-Iodophenoxy)methyl]benzoic acid has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce alcohols or more complex carboxylic acids .

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The benzoic acid moiety can interact with active sites of enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenoxy)methyl]benzoic acid
  • 4-[(4-Chlorophenoxy)methyl]benzoic acid
  • 4-[(4-Fluorophenoxy)methyl]benzoic acid

Uniqueness

4-[(4-Iodophenoxy)methyl]benzoic acid is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity compared to similar compounds with different halogens .

Properties

IUPAC Name

4-[(4-iodophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRXQLMREUPNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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